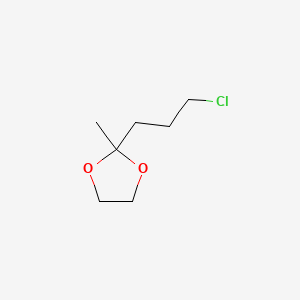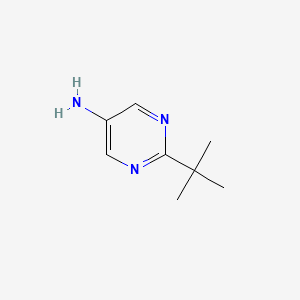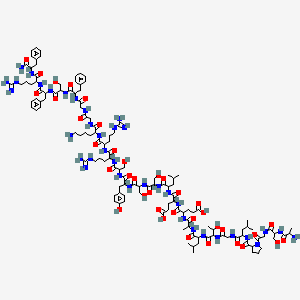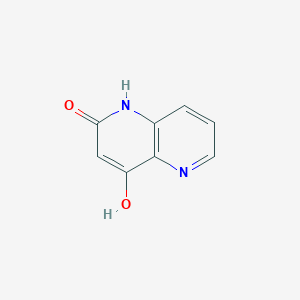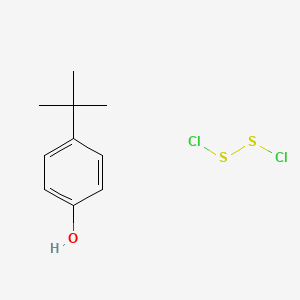
2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (DBF-TMD) is an organoboron compound that is used as a reagent in a variety of scientific research and laboratory experiments. DBF-TMD is a versatile compound that has a wide range of applications in organic and inorganic chemistry. It is a useful reagent for the synthesis of a variety of compounds, including organometallic complexes, polymers, and organosilicon compounds. DBF-TMD is also used as a catalyst in various chemical reactions, such as the Wittig reaction, the Suzuki-Miyaura reaction, and the Heck reaction.
Scientific Research Applications
1. Polymerization Processes
The compound is prominently used in the polymerization process to synthesize polyfluorenes via Suzuki-Miyaura coupling reactions. Yokoyama et al. (2007) demonstrated the use of this compound in palladium-catalyzed polycondensation, resulting in well-defined polyfluorenes with narrow molecular weight distributions (Yokoyama et al., 2007).
2. Organic Solar Cell Applications
This compound plays a significant role in the synthesis of copolymers for organic solar cell applications. Meena et al. (2018) reported the synthesis of new copolymers containing N-substituted perylene dimide and dioctylfluorene units, suitable for organic solar cell (OSC) applications, showcasing the compound's relevance in renewable energy technology (Meena et al., 2018).
3. Fluorescence and Luminescent Properties
The compound is integral in synthesizing materials with distinct fluorescence and luminescent properties. Research by Hu et al. (2013) on the synthesis of pyrene-based compounds using this chemical showed promising applications in organic light-emitting diodes (OLEDs) due to their high fluorescence and stability (Hu et al., 2013).
4. Nanoparticle Formation and Quantum Dot Hybrids
It's used in the formation of nanoparticles and quantum dot hybrids, as shown by Fischer et al. (2013), who reported the creation of bright fluorescence emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks (Fischer et al., 2013).
properties
IUPAC Name |
2-(7-bromo-9,9-dioctylfluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52BBrO2/c1-7-9-11-13-15-17-23-35(24-18-16-14-12-10-8-2)31-25-27(36-38-33(3,4)34(5,6)39-36)19-21-29(31)30-22-20-28(37)26-32(30)35/h19-22,25-26H,7-18,23-24H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQCUUCKCJWPJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCC)CCCCCCCC)C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52BBrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
874379-00-7 | |
| Details | Compound: 1,3,2-Dioxaborolane, 2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-, homopolymer | |
| Record name | 1,3,2-Dioxaborolane, 2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874379-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
595.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

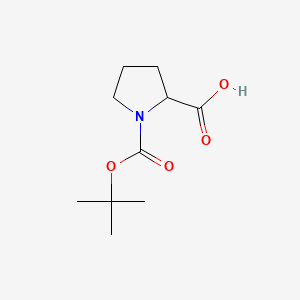

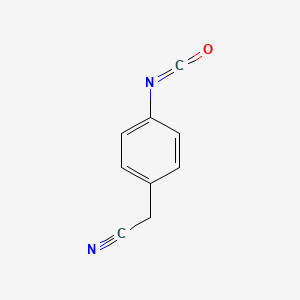


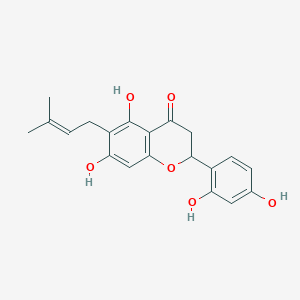
![10,15-Dihydro-2,7,12-triiodo-5,5,10,10,15,15-hexamethyl-5H-tribenzo[a,f,k]trindene](/img/structure/B3029240.png)
